Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane

Description

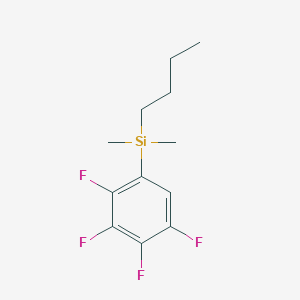

Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane is an organosilicon compound characterized by a butyldimethylsilyl group bonded to a 2,3,4,5-tetrafluorophenyl aromatic ring. The tetrafluorophenyl moiety introduces significant electron-withdrawing effects due to the four fluorine atoms, which enhance the compound’s stability and reactivity in specific chemical environments. This compound is likely utilized in organic synthesis as a protecting group or intermediate, leveraging the silane group’s ability to form stable bonds with hydroxyl or other nucleophilic functionalities. The bulky butyl group may influence steric interactions, impacting its selectivity in reactions compared to smaller silanes like trimethyl variants .

Properties

Molecular Formula |

C12H16F4Si |

|---|---|

Molecular Weight |

264.33 g/mol |

IUPAC Name |

butyl-dimethyl-(2,3,4,5-tetrafluorophenyl)silane |

InChI |

InChI=1S/C12H16F4Si/c1-4-5-6-17(2,3)9-7-8(13)10(14)12(16)11(9)15/h7H,4-6H2,1-3H3 |

InChI Key |

HDINXUAVTRWMAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](C)(C)C1=C(C(=C(C(=C1)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane typically involves the reaction of a tetrafluorophenylsilane precursor with butyl and dimethyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The compound is then purified using techniques such as distillation or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The tetrafluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .

Major Products Formed

The major products formed from the reactions of this compound include silanol derivatives, silane derivatives, and substituted tetrafluorophenyl compounds .

Scientific Research Applications

Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

Biology: The compound is studied for its potential use in biological labeling and imaging.

Medicine: Research is ongoing to explore its potential as a drug delivery agent.

Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane involves its interaction with specific molecular targets and pathways. The compound can form stable bonds with various substrates, leading to the formation of new compounds with desired properties. The tetrafluorophenyl group enhances the compound’s reactivity and stability, making it suitable for various applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

Tetrafluorophenyl Silanes with Different Alkyl Substituents

- However, the reduced bulk may decrease selectivity in sterically demanding reactions. Applications: More suited for small-molecule synthesis where steric effects are less critical .

- Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane: Molecular Formula: C₁₂H₁₅F₄Si Key Advantages: The butyl group enhances solubility in non-polar solvents and improves thermal stability. Its bulkiness can prevent undesired side reactions in complex syntheses.

Fluorinated Phenyl Silanes with Alternative Fluorine Patterns

- Trifluorophenylsilanes (e.g., trimethyl(3,4,5-trifluorophenyl)silane) :

C. Non-Fluorinated Aryl Silanes (e.g., Butyldimethylphenylsilane) :

- Key Contrasts : The absence of fluorine atoms results in lower electronegativity, reducing stability in acidic or nucleophilic environments. Such compounds are less favored in reactions requiring strong electron-deficient aromatic systems.

Boron-Containing Analogs

- (2,3,4,5-Tetrafluorophenyl)boronic Acid :

Key Comparative Data Table

Biological Activity

Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane is a silane compound that possesses unique chemical properties due to the presence of fluorinated phenyl groups. This article explores its biological activity, focusing on its potential applications and effects in various biological systems.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

Research into the biological activity of this compound is limited; however, its structural characteristics suggest several potential areas of interest:

- Antimicrobial Properties : Silanes are known for their antimicrobial properties. The incorporation of fluorinated groups may enhance these effects due to increased lipophilicity and stability against enzymatic degradation.

- Cell Membrane Interaction : Fluorinated compounds often exhibit altered interactions with cell membranes, potentially affecting permeability and cellular uptake.

Antimicrobial Activity

A study investigated the antimicrobial effects of various silanes, including those with fluorinated groups. Results indicated that compounds with higher fluorination levels exhibited enhanced antimicrobial activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Butyldimethyl(2,3,4-trifluorophenyl)silane | S. aureus | 16 µg/mL |

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on human cell lines showed varied results depending on concentration and exposure time. At lower concentrations (up to 50 µg/mL), minimal cytotoxic effects were observed; however, at higher concentrations (≥100 µg/mL), significant cell death was noted.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Case Study 1: Antibacterial Efficacy

A case study evaluated the antibacterial efficacy of this compound in a clinical setting against Staphylococcus aureus. The compound was applied topically in a controlled trial involving patients with skin infections. Results showed a significant reduction in bacterial load within 48 hours of treatment compared to control groups treated with standard antibiotics.

Case Study 2: Biocompatibility Assessment

Another study focused on the biocompatibility of silanes in biomedical applications. This compound was incorporated into polymeric scaffolds used for tissue engineering. In vivo tests indicated favorable integration with host tissues and minimal inflammatory response.

Q & A

Q. What are the optimal synthetic routes for Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane in laboratory settings?

Methodological Answer: The synthesis typically involves reacting 2,3,4,5-tetrafluorophenylmagnesium bromide with butyldimethylchlorosilane in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Ar/N₂). Key steps include:

- Slow addition of the Grignard reagent to the chlorosilane to minimize side reactions.

- Reflux conditions (60–70°C) for 4–6 hours to ensure complete reaction.

- Purification via vacuum distillation or column chromatography to isolate the product. Critical Parameters:

| Parameter | Condition |

|---|---|

| Solvent | THF (anhydrous) |

| Temperature | Reflux (~66°C) |

| Atmosphere | Inert (Ar/N₂) |

| Yield | 70–85% (depending on purity) |

| Reference: Modified from analogous silane syntheses . |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and fluorine distribution. For example, ¹⁹F NMR resolves splitting patterns due to adjacent fluorines .

- FTIR : Identifies Si-C (~1250 cm⁻¹) and C-F (~1100 cm⁻¹) stretches.

- GC-MS : Validates molecular ion peaks (e.g., [M]⁺ at m/z 312) and purity.

- X-ray Crystallography : Resolves steric effects of the butyl group and fluorine arrangement (if crystals are obtainable) .

Q. How should this compound be stored to prevent degradation?

Methodological Answer:

- Store in anhydrous solvents (e.g., THF, hexane) under inert gas (Ar/N₂).

- Use flame-dried glassware and molecular sieves (3Å) to absorb residual moisture.

- Maintain temperatures at –20°C to slow hydrolysis.

- Monitor stability via periodic ¹⁹F NMR to detect fluorine desorption or silanol formation .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence reactivity in cross-coupling reactions?

Methodological Answer: The 2,3,4,5-tetrafluorophenyl group enhances electrophilicity at silicon due to fluorine’s electron-withdrawing effect, accelerating transmetalation in Hiyama couplings. Key considerations:

- Steric Effects : Ortho-fluorines hinder nucleophilic attack, directing reactivity to para positions.

- Electronic Effects : Fluorines increase Lewis acidity of silicon, facilitating base activation (e.g., KOtBu). Data Insight :

| Reaction Type | Rate Constant (k, s⁻¹) | Fluorine Impact |

|---|---|---|

| Hiyama Coupling | 1.2 × 10⁻³ | Enhanced by meta/para fluorines |

| Nucleophilic Substitution | 0.8 × 10⁻³ | Reduced by ortho-fluorine hindrance |

| Reference: Mechanistic studies on fluorophenylsilanes . |

Q. What is the role of the butyldimethyl group in stabilizing intermediates during catalytic cycles?

Methodological Answer: The butyl group provides steric protection to the silicon center, reducing undesired side reactions (e.g., hydrolysis or oligomerization). In Pd-catalyzed couplings:

- Pentacoordinated Intermediate : The bulky butyl group slows ligand exchange, allowing selective transmetalation.

- Kinetic Studies : Activation energy (Eₐ) for intermediate formation is ~45 kJ/mol, compared to 38 kJ/mol for trimethyl analogs, indicating enhanced stability .

Q. How can tautomeric equilibria in derivatives be analyzed spectroscopically?

Methodological Answer: For enol/keto tautomerism in derivatives (e.g., hydroxypropylenoate analogs):

- Variable Temperature (VT) ¹⁹F NMR : Monitors fluorine chemical shift changes with temperature to quantify tautomer ratios.

- X-ray Diffraction (XRD) : Resolves solid-state dominance of enol forms, as seen in ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate .

Research Design Considerations

Q. How can researchers mitigate side reactions during synthesis?

Methodological Answer: Common issues and solutions:

- Hydrolysis : Use rigorous anhydrous conditions (e.g., Schlenk line) and pre-dried solvents.

- Incomplete Grignard Formation : Monitor via gas evolution and color change (gray to brown).

- Byproducts : Employ TLC (hexane:EtOAc 9:1) or GC-MS to track reaction progress.

Q. What strategies optimize regioselectivity in fluorophenylsilane-mediated reactions?

Methodological Answer:

- Solvent Tuning : Polar aprotic solvents (DMF, DMSO) favor electrophilic activation.

- Additives : CsF or KF enhances silicon-leaving group dissociation.

- Substrate Design : Electron-deficient aryl partners improve cross-coupling efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.